(s)-Atrolactic acid

Description

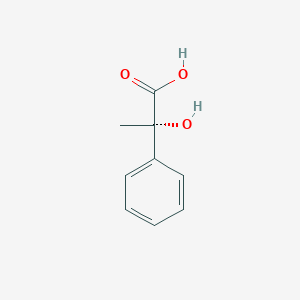

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCHELUCVWSRRS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13113-71-8 | |

| Record name | Atrolactic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013113718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-atrolactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATROLACTIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Y6G519RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Atrolactic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

(S)-Atrolactic acid, a chiral α-hydroxy acid, serves as a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals. Its stereogenic center and versatile functional groups make it an important intermediate for introducing chirality into complex molecules. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, supported by experimental data and methodologies.

Chemical Structure and Properties

This compound, systematically named (2S)-2-hydroxy-2-phenylpropanoic acid, possesses a stereogenic quaternary carbon atom bonded to a carboxyl group, a hydroxyl group, a methyl group, and a phenyl group. This specific spatial arrangement, designated as (S) according to the Cahn-Ingold-Prelog priority rules, is crucial for its application in stereoselective synthesis.

The presence of both a carboxylic acid and a hydroxyl group allows this compound to participate in a variety of chemical transformations, including esterification, amidation, and oxidation/reduction reactions, making it a versatile synthon in organic chemistry.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-hydroxy-2-phenylpropanoic acid | |

| Synonyms | (S)-(+)-Atrolactic acid, (S)-2-Phenyllactic acid | |

| CAS Number | 13113-71-8 | |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 115 °C | |

| pKa (25°C) | 3.467 (for the racemic mixture) |

Table 2: Solubility Profile of Atrolactic Acid

| Solvent | Solubility | Reference(s) |

| Water | Soluble | |

| Ethanol | Soluble | |

| Diethyl Ether | Soluble | |

| Petroleum Ether | Slightly soluble |

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its use in pharmaceutical applications. One common strategy involves the stereospecific conversion of a readily available chiral precursor. An example is the synthesis from L-phenylalanine, which proceeds with retention of configuration through a double SN2 mechanism.

Protocol: Stereospecific Synthesis from L-Phenylalanine

-

Diazotization: L-phenylalanine is treated with an aqueous solution of sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as sulfuric acid (H₂SO₄), at low temperatures (typically 0-5 °C). This in-situ generation of nitrous acid leads to the diazotization of the primary amine.

-

Hydrolysis: The resulting diazonium salt is unstable and undergoes nucleophilic substitution by water, leading to the formation of (S)-2-hydroxy-3-phenylpropanoic acid with retention of stereochemistry.

-

Purification: The product is then extracted from the aqueous solution using an organic solvent and purified by recrystallization.

Note: While this provides a general outline, specific reaction conditions, concentrations, and purification methods would need to be optimized based on literature procedures.

Analytical Characterization

The purity and stereochemical integrity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals include those for the aromatic protons of the phenyl group, the methyl protons, and the hydroxyl proton. The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.[1]

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms present. Distinct signals are expected for the carboxyl carbon, the quaternary carbon, the carbons of the phenyl ring, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. The mass spectrum of atrolactic acid is available in public databases such as the NIST WebBook.[2]

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

General Protocol for Chiral HPLC Analysis:

-

Column Selection: A suitable chiral column, such as one based on polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptides, is chosen.[3]

-

Mobile Phase: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is used. For acidic compounds like atrolactic acid, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) is often necessary to improve peak shape and resolution.[3]

-

Detection: A UV detector is commonly used for detection, with the wavelength set to an absorbance maximum of the phenyl group (around 254 nm).[4]

-

Analysis: The retention times of the (S) and (R) enantiomers are compared to those of known standards to determine the enantiomeric excess (ee) of the sample.

Application in Drug Development: A Chiral Building Block

This compound's primary role in drug development is as a chiral building block. Its predefined stereochemistry is transferred to the final drug molecule, which is crucial as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.[5][]

One area where chiral α-hydroxy acids are utilized is in the synthesis of complex molecules like statins, which are cholesterol-lowering drugs. While a direct synthesis of a specific commercial drug using this compound is not readily found in publicly available literature, the general synthetic strategies for these types of molecules often involve the use of similar chiral precursors to construct the key stereocenters.

Below is a conceptual workflow illustrating the role of a chiral building block like this compound in the synthesis of a hypothetical chiral drug.

Figure 1. Conceptual workflow for the use of this compound as a chiral building block in drug synthesis.

This diagram illustrates how an achiral starting material can be reacted with a chiral building block like this compound in a stereoselective manner to produce a chiral intermediate. This intermediate, now containing the desired stereochemistry, undergoes further synthetic transformations to yield the final chiral drug. Throughout the process, analytical techniques are employed to ensure the chemical purity and enantiomeric excess of the products. This approach is fundamental in modern pharmaceutical chemistry for the efficient and controlled synthesis of single-enantiomer drugs.

References

Physical and Chemical Properties of (S)-(+)-Atrolactic Acid

An In-depth Technical Guide to the Physical Properties of (S)-(+)-Atrolactic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (S)-(+)-Atrolactic acid, a chiral carboxylic acid. The information is curated for professionals in research and development who require precise data and methodologies for characterization and quality control. This document details key physical constants and provides standardized protocols for their experimental determination.

(S)-(+)-Atrolactic acid, also known as (S)-(+)-α-Methylmandelic acid, is an organic compound with the chemical formula C₉H₁₀O₃.[1] Its properties are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol [1][2] |

| IUPAC Name | (2S)-2-hydroxy-2-phenylpropanoic acid[1] |

| CAS Registry Number | 13113-71-8[1] |

| Appearance | Orthorhombic crystals (for the racemic form)[2] |

| Melting Point | 94.5°C (anhydrous racemic form)[2] |

| pKa | 3.467 (at 25°C for the racemic form)[2] |

| Solubility (anhydrous racemic form in water) | 17.04 g/L at 18°C[2] |

| 21.17 g/L at 25°C[2] | |

| 25.65 g/L at 30°C[2] | |

| Much more soluble in boiling water[2] | |

| Slightly soluble in petroleum ether[2] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of (S)-(+)-Atrolactic acid are outlined below. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination

The melting point is a crucial indicator of purity for a solid compound.[3] Pure substances typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method [4][5]

-

Sample Preparation: Ensure the (S)-(+)-Atrolactic acid sample is completely dry and finely powdered.[4][5]

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of about 1/16 inch.[4][6] The sample can be compacted by tapping the tube or dropping it through a longer glass tube.[6]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus, such as a DigiMelt or a Thiele tube filled with mineral oil.[3][5]

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase turns into a clear liquid (completion of melting). This range is the melting point.[4]

Specific Rotation Determination

Specific rotation is a fundamental property of chiral compounds, quantifying the extent to which an enantiomer rotates plane-polarized light.[7][8]

Methodology: Polarimetry

-

Instrument Preparation: Turn on the polarimeter and allow it to warm up.[9]

-

Blank Measurement: Fill a clean polarimeter cell (typically 1 dm in length) with the pure solvent that will be used for the sample solution.[9] Place the cell in the instrument and zero it.[9]

-

Sample Preparation: Accurately weigh a sample of (S)-(+)-Atrolactic acid and dissolve it in a precise volume of a suitable solvent to create a solution of known concentration (c), typically in g/mL.[9]

-

Sample Measurement: Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.[9] Place the cell in the polarimeter and measure the observed optical rotation (α).[9] Record the temperature (T) and the wavelength (λ) of the light source, which is commonly the D-line of a sodium lamp (589 nm).[7]

-

Calculation: Calculate the specific rotation [α] using the formula:[8][9] [α]Tλ = α / (l * c)

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration in g/mL

-

Solubility Determination

Solubility tests provide information about the polarity of a compound and the presence of acidic or basic functional groups.[10]

Methodology: Shake-Flask Method [11]

-

Preparation: Place a small, measured amount of (S)-(+)-Atrolactic acid (e.g., 25 mg) into a small test tube.[12]

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL of water) in small portions.[12]

-

Equilibration: After each addition, shake the test tube vigorously to facilitate dissolution.[12] The mixture should be agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[11]

-

Observation: Observe if the solid completely dissolves. The presence of undissolved solid indicates that the solution is saturated.[11]

-

Quantification (Optional): To determine the exact solubility, the saturated solution must be separated from the excess solid (e.g., by filtration). The concentration of the solute in the filtrate is then determined using a reliable analytical method.[11] This process can be repeated at different temperatures to construct a solubility curve.[13]

Spectroscopic Analysis

Methodology:

-

Sample Preparation: Dissolve approximately 5-25 mg of the (S)-(+)-Atrolactic acid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[14] The use of deuterated solvents prevents the large solvent proton signals from overwhelming the analyte signals.[15]

-

Filtration: Filter the solution through a pipette with a glass wool plug directly into the NMR tube to remove any suspended solid particles, which can degrade spectral quality.[14]

-

Data Acquisition:

-

Data Processing: The acquired data (Free Induction Decay) is subjected to a Fourier Transform to generate the spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to TMS at 0.00 ppm).[16]

Methodology: Thin Solid Film or KBr Pellet

-

Thin Solid Film Method: [17]

-

Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[17]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[17]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[17]

-

Place the plate in the spectrometer and obtain the spectrum.

-

-

-

Mix a small amount of the sample with dry potassium bromide (KBr) powder in a ratio of about 1:30.[19]

-

Grind the mixture thoroughly in a mortar and pestle to create a fine powder.[19]

-

Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.[19]

-

Mount the pellet in a sample holder in the IR spectrometer and acquire the spectrum.

-

Visualized Workflow: Characterization of a Chiral Organic Acid

The following diagram illustrates a logical workflow for the physical characterization of an unknown solid sample suspected to be a chiral organic acid like (S)-(+)-Atrolactic acid.

Caption: A logical workflow for the characterization of a chiral organic acid.

References

- 1. (S)-Atrolactic acid | C9H10O3 | CID 445144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atrolactic Acid [drugfuture.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. scribd.com [scribd.com]

- 5. westlab.com [westlab.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 8. Specific rotation - Wikipedia [en.wikipedia.org]

- 9. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 14. How To [chem.rochester.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

(S)-Atrolactic Acid: A Technical Overview of its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Atrolactic acid, a chiral α-hydroxy acid, holds significance as a valuable building block in stereoselective synthesis. This technical guide provides an in-depth exploration of the discovery and natural occurrence of its (S)-enantiomer. While definitive historical records of its initial isolation are sparse, early advancements in stereoselective synthesis, notably through chiral resolution and asymmetric synthesis, paved the way for its preparation. The primary documented natural source of atrolactic acid is the fern Lepisorus contortus. This document details the available information on its synthesis, reported natural occurrence, and relevant experimental methodologies, providing a comprehensive resource for researchers in organic chemistry and natural product science.

Discovery and Early Synthesis

The precise historical details surrounding the initial discovery of this compound are not well-documented in readily available literature. Its history is intrinsically linked to the broader development of stereochemistry and the synthesis of chiral molecules. Early work on α-hydroxy acids, such as lactic acid, laid the foundational understanding of their stereoisomeric nature.

A significant milestone in the preparation of enantiomerically enriched atrolactic acid derivatives was the work of Eliel and Frazee in 1979. Their research focused on the asymmetric synthesis of nearly optically pure atrolactic acid methyl ether. This work exemplified the advancements in stereoselective synthesis that enabled the targeted production of specific enantiomers.

Early Synthetic Approaches: Chiral Resolution

Prior to the development of efficient asymmetric synthesis methods, the primary technique for obtaining enantiomerically pure compounds was through the resolution of racemic mixtures. This process involves the separation of a 50:50 mixture of enantiomers.

A common method for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the acid can be regenerated.

Logical Flow of Classical Chiral Resolution:

Natural Occurrence

The documented natural occurrence of this compound is limited. The primary cited source is the fern Lepisorus contortus. However, it is important to note that while chemical databases reference this, comprehensive phytochemical analyses of Lepisorus contortus do not consistently report the presence of atrolactic acid, suggesting it may be a minor constituent or present in specific ecotypes or conditions. Phenylpropanoids, the broader class of compounds to which atrolactic acid belongs, are known to be produced by plants in response to various biotic and abiotic stresses.

Further research is required to definitively confirm and quantify the presence of this compound in Lepisorus contortus and to explore its potential existence in other natural sources.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the concentration of this compound in Lepisorus contortus or any other natural source.

Experimental Protocols

Asymmetric Synthesis of this compound Methyl Ether (Adapted from Eliel and Frazee, 1979)

This protocol describes a method for the asymmetric synthesis of atrolactic acid methyl ether, which can then be hydrolyzed to this compound. The key step involves the reaction of a chiral auxiliary with a prochiral ketone.

Experimental Workflow:

Methodology:

-

Formation of the Chiral Auxiliary Adduct: A chiral amine, such as (S)-(-)-α-methylbenzylamine, is reacted with a prochiral α-keto ester, for example, methyl benzoylformate. This reaction forms a diastereomeric intermediate.

-

Stereoselective Reduction: The intermediate is then subjected to a stereoselective reduction. The chiral auxiliary directs the approach of the reducing agent (e.g., a hydride source) to one face of the carbonyl group, leading to the preferential formation of one diastereomer of the resulting α-hydroxy ester.

-

Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved from the α-hydroxy ester, typically through hydrolysis or hydrogenolysis, to yield the enantiomerically enriched methyl ether of atrolactic acid.

-

Hydrolysis to this compound: The resulting this compound methyl ether can be hydrolyzed under acidic or basic conditions to yield this compound.

General Protocol for Isolation from Plant Material (Hypothetical)

While a specific protocol for the isolation of atrolactic acid from Lepisorus contortus is not available, a general procedure for the extraction of phenylpropanoids from plant material can be adapted.

Methodology:

-

Extraction: Dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using techniques like maceration or Soxhlet extraction.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For an acidic compound like atrolactic acid, partitioning between an organic solvent (e.g., ethyl acetate) and an aqueous phase at different pH values can be effective.

-

Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques. This may involve column chromatography on silica gel or a reversed-phase sorbent (e.g., C18).

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically achieved using preparative HPLC, often with a chiral stationary phase to separate the enantiomers if a racemic mixture is present.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The stereochemistry is determined by comparing its optical rotation with that of a known standard or by using chiral chromatography.

Conclusion

The study of this compound provides a valuable window into the historical development and modern application of stereoselective chemistry. While its natural occurrence appears to be limited and requires further quantitative investigation, its synthesis, particularly through asymmetric methods, is well-established. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of this and other chiral α-hydroxy acids. Future research should focus on unequivocally identifying and quantifying this compound in Lepisorus contortus and other potential natural sources, as well as exploring its biosynthetic pathways.

Spectroscopic Analysis of (S)-Atrolactic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (S)-Atrolactic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Atrolactic Acid. Note that for achiral spectroscopic methods such as standard NMR (in achiral solvents), IR, and MS, the data for the (S)-enantiomer is identical to that of the (R)-enantiomer and the racemic mixture.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment ~7.2-7.5 Multiplet 5H Aromatic protons (C₆H₅) ~4.5 (broad) Singlet 1H Hydroxyl proton (-OH) ~2.5 (broad) Singlet 1H Carboxylic acid proton (-COOH) 1.75 Singlet 3H Methyl protons (-CH₃) Note: The chemical shifts of the hydroxyl and carboxylic acid protons are concentration-dependent and can exchange with deuterium in solvents like D₂O.

-

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment ~178 Carboxylic acid carbon (-COOH) ~140 Quaternary aromatic carbon (C-1') ~128 Aromatic carbons (C-3'/C-5' or C-2'/C-6') ~127 Aromatic carbon (C-4') ~125 Aromatic carbons (C-2'/C-6' or C-3'/C-5') ~75 Quaternary carbon (-C(OH)-) ~25 Methyl carbon (-CH₃)

1.2. Infrared (IR) Spectroscopy

The IR spectrum of Atrolactic acid shows characteristic absorptions for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 (broad) | Strong | O-H stretch (Carboxylic acid) |

| ~3300 (broad) | Medium | O-H stretch (Alcohol) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1100 | Strong | C-O stretch (Alcohol) |

1.3. Mass Spectrometry (MS)

The mass spectrum of Atrolactic acid provides information about its molecular weight and fragmentation pattern. The molecular formula is C₉H₁₀O₃, with a molecular weight of 166.17 g/mol .[1][2]

| m/z Ratio | Relative Intensity | Assignment |

| 166 | Low | [M]⁺ (Molecular ion) |

| 148 | Moderate | [M - H₂O]⁺ |

| 122 | Moderate | [M - CO₂]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) or [C₃H₇]⁺ (Propyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument-specific parameters may need to be optimized.[3]

2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[4]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon-13 NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[5]

-

Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

2.2. IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Sample Preparation (Thin Film Method for Liquids/Solutions):

-

If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[6]

-

-

IR Spectrum Acquisition:

-

Place the KBr pellet or salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[7]

-

2.3. Mass Spectrometry (GC-MS)

For a carboxylic acid like atrolactic acid, derivatization is often necessary for GC-MS analysis to increase its volatility.[8][9]

-

Sample Preparation and Derivatization:

-

Dissolve a small amount of this compound in a suitable solvent.

-

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the acidic proton and the alcohol proton into trimethylsilyl (TMS) ethers and esters.[9]

-

Heat the mixture to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject a small volume (typically 1 µL) of the derivatized sample into the gas chromatograph.

-

The sample is vaporized and separated on a capillary column based on the components' boiling points and interactions with the stationary phase.

-

The separated components elute from the column and enter the mass spectrometer.

-

-

Mass Spectrum Acquisition:

-

The molecules are ionized, typically by electron impact (EI).

-

The resulting ions are separated by their mass-to-charge (m/z) ratio in the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum. The mass spectrometer is typically scanned over a range of m/z 50 to 550.[10]

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. Atrolactic acid | C9H10O3 | CID 1303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atrolactic acid [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 8. benchchem.com [benchchem.com]

- 9. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. metbio.net [metbio.net]

An In-depth Technical Guide to the Solubility of (s)-Atrolactic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (s)-Atrolactic Acid

This compound, also known as (S)-2-hydroxy-2-phenylpropanoic acid, is a chiral alpha-hydroxy acid. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a phenyl group attached to a chiral center, governs its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a chiral building block in organic synthesis, in the development of pharmaceuticals, and in stereoselective crystallization processes.

Chemical Structure of this compound:

Ph = Phenyl group

Solubility Profile of this compound

Qualitative Solubility

Qualitative assessments indicate that atrolactic acid is soluble in water.[1] This is attributed to the presence of the polar carboxylic acid and hydroxyl groups, which can form hydrogen bonds with water molecules.

Expected Solubility in Organic Solvents

The solubility of this compound in organic solvents is dictated by the principle of "like dissolves like."

-

Polar Protic Solvents: Due to its ability to act as both a hydrogen bond donor (from the hydroxyl and carboxylic acid groups) and acceptor (from the carbonyl and hydroxyl oxygens), this compound is expected to exhibit good solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol, isopropanol).

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also anticipated to be effective solvents for this compound due to their polarity and ability to accept hydrogen bonds.

-

Nonpolar Solvents: In contrast, this compound is expected to have low solubility in nonpolar solvents such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., benzene, toluene).

Insights from the Solubility of Mandelic Acid

Due to the lack of specific quantitative data for this compound, the solubility of the structurally similar compound, mandelic acid ((R,S)-2-hydroxy-2-phenylacetic acid), can provide valuable insights. Mandelic acid shares the same core functional groups as this compound, with the only difference being a hydrogen atom instead of a methyl group at the alpha position.

The following table summarizes the mole fraction solubility (x₁) of (R,S)-mandelic acid in several pure solvents at different temperatures. This data illustrates the general trends in solubility that can be anticipated for this compound.

Table 1: Mole Fraction Solubility (x₁) of (R,S)-Mandelic Acid in Various Solvents at Different Temperatures (T/K)

| T/K | Water | Methanol | Ethanol | n-Propanol | Isopropanol |

| 293.15 | 0.0285 | 0.2854 | 0.2317 | 0.1895 | 0.1632 |

| 298.15 | 0.0341 | 0.3189 | 0.2601 | 0.2136 | 0.1843 |

| 303.15 | 0.0408 | 0.3556 | 0.2911 | 0.2401 | 0.2075 |

| 308.15 | 0.0488 | 0.3958 | 0.3251 | 0.2691 | 0.2329 |

| 313.15 | 0.0583 | 0.4398 | 0.3623 | 0.3009 | 0.2608 |

| 318.15 | 0.0696 | 0.4879 | 0.4031 | 0.3358 | 0.2914 |

| 323.15 | 0.0831 | 0.5404 | 0.4478 | 0.3741 | 0.3251 |

Data for (R,S)-Mandelic Acid. It is expected that the solubility of this compound will follow similar trends, though the absolute values may differ.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Apparatus

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps or glass-stoppered flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination using the isothermal shake-flask method.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its structural characteristics suggest a solubility profile favoring polar solvents. For drug development professionals and researchers requiring precise solubility values, experimental determination is necessary. The provided detailed protocol for the isothermal shake-flask method offers a robust and reliable approach for obtaining this critical data. The illustrative data for the closely related compound, mandelic acid, serves as a useful guide for anticipating the solubility behavior of this compound. Future experimental studies are encouraged to establish a comprehensive quantitative solubility profile for this compound in a wide range of solvents.

References

The Stereochemistry of (S)-Atrolactic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemistry of (S)-Atrolactic acid, a chiral carboxylic acid of interest in synthetic chemistry and drug development. This document details the determination of its absolute configuration, presents relevant quantitative data, outlines detailed experimental protocols for its resolution and analysis, and visualizes key chemical and biochemical pathways.

Defining the Stereochemistry of this compound

This compound, systematically named (2S)-2-hydroxy-2-phenylpropanoic acid, is a chiral molecule due to the presence of a stereocenter at the C2 carbon. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a carboxyl group (-COOH), a methyl group (-CH₃), and a phenyl group (-C₆H₅). The spatial arrangement of these groups determines the absolute configuration of the molecule, which is designated as either (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.

To assign the configuration of this compound, the substituents attached to the chiral center are prioritized based on atomic number. The hydroxyl group receives the highest priority (1) as oxygen has a higher atomic number than carbon. The carboxyl group is assigned the second priority (2) because the carbon is bonded to two oxygen atoms. The phenyl group has the third priority (3), and the methyl group has the lowest priority (4).

When the molecule is oriented so that the lowest priority group (methyl) is pointing away from the viewer, the sequence from the highest to the lowest priority (1 → 2 → 3) traces a counter-clockwise path. This counter-clockwise directionality designates the configuration as (S), from the Latin sinister for left.

Quantitative Stereochemical Data

The stereochemical purity and identity of this compound are characterized by several quantitative parameters. While specific experimental values for the optical rotation of this compound are not consistently reported in readily available literature, data for the closely related (S)-lactic acid provides a useful reference point. The enantiomeric excess (ee) is a critical measure of the purity of a chiral sample.

| Parameter | Description | Typical Value/Range |

| IUPAC Name | Systematic name defining the absolute configuration. | (2S)-2-hydroxy-2-phenylpropanoic acid |

| Synonyms | Common alternative names. | (S)-(+)-Atrolactic acid, (S)-(+)-α-Methylmandelic acid |

| Specific Rotation ([α]D) | The degree to which the enantiomer rotates plane-polarized light (D-line of sodium, 20-25°C). The (+) sign indicates dextrorotation. For the analogous (S)-lactic acid, the value is +3.82°[1][2]. | Value not consistently reported; expected to be positive. |

| Enantiomeric Excess (ee) | A measure of the purity of the (S)-enantiomer in a mixture, typically determined by chiral chromatography. | >99% achievable with modern separation techniques. |

Experimental Protocols

The preparation and analysis of enantiopure this compound require specialized experimental procedures. Below are detailed methodologies for the resolution of racemic atrolactic acid and the subsequent analysis of its enantiomeric purity.

Chiral Resolution of Racemic Atrolactic Acid via Diastereomeric Salt Formation

This protocol describes a classical method for separating a racemic mixture of atrolactic acid using an optically pure chiral base, such as (-)-brucine, to form diastereomeric salts with different solubilities[1][3][4][5].

Materials:

-

Racemic atrolactic acid

-

(-)-Brucine (or another suitable chiral amine like (-)-strychnine or (+)-cinchonine)[3]

-

Methanol

-

Acetone

-

1 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (flasks, beakers, funnel, etc.)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

Dissolve one equivalent of racemic atrolactic acid in a minimal amount of hot methanol.

-

In a separate flask, dissolve one equivalent of (-)-brucine in a minimal amount of hot methanol.

-

Slowly add the atrolactic acid solution to the (-)-brucine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Fractional Crystallization:

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold acetone. This first crop of crystals will be enriched in one diastereomer.

-

The mother liquor can be concentrated and cooled to yield subsequent crops of crystals, which will be enriched in the other diastereomer.

-

Repeated recrystallization of the first crop from a suitable solvent system (e.g., methanol/acetone) may be necessary to achieve high diastereomeric purity.

-

-

Liberation of the Enantiomer:

-

Suspend the purified diastereomeric salt in water and add an excess of 1 M hydrochloric acid with vigorous stirring.

-

The free atrolactic acid will precipitate or can be extracted from the aqueous solution.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched atrolactic acid.

-

The enantiomeric excess of the product should be determined by a suitable analytical method, such as chiral HPLC.

-

Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a method for the analytical separation of atrolactic acid enantiomers to determine the enantiomeric excess of a sample[6].

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column, for example, a YMC-Pack ODS-A C18 column (250 mm x 4.6 mm, 5 µm)[6].

-

Chiral mobile phase additive: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)[6].

-

Mobile Phase: 0.1 mol/L phosphate buffer at pH 2.68 containing 25 mmol/L SBE-β-CD and acetonitrile (90:10, v/v)[6].

-

Sample of atrolactic acid dissolved in the mobile phase.

Procedure:

-

System Preparation:

-

Sample Analysis:

-

Inject a small volume (e.g., 10-20 µL) of the dissolved atrolactic acid sample onto the column.

-

Record the chromatogram. The two enantiomers should appear as separate peaks with different retention times.

-

-

Calculation of Enantiomeric Excess (ee):

-

Integrate the area of each enantiomer peak.

-

Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

-

Relevant Pathways and Workflows

While specific metabolic pathways for atrolactic acid are not as extensively documented as for lactic acid, its structural similarity allows for the postulation of analogous biochemical transformations. Furthermore, the industrial production of enantiopure atrolactic acid follows a logical chemical workflow.

Proposed Enzymatic Biodegradation Pathway of this compound

Analogous to the biodegradation of polylactic acid (PLA), the breakdown of this compound in a biological system is likely initiated by extracellular enzymes that hydrolyze the molecule, which can then be assimilated into central metabolism[7][8].

Industrial Production Workflow for Enantiopure this compound

The industrial synthesis of enantiopure this compound typically involves the synthesis of a racemic mixture followed by chiral resolution.

Conclusion

The stereochemistry of this compound is fundamentally defined by the spatial arrangement of the four distinct substituents around its C2 chiral center, unequivocally assigned the 'S' configuration by the Cahn-Ingold-Prelog rules. While specific quantitative data such as its optical rotation require careful experimental determination, its enantiomeric purity can be precisely assessed using techniques like chiral HPLC. The production of enantiopure this compound relies on robust methods of chiral resolution or asymmetric synthesis, which are essential for its application in fields where stereoisomeric purity is critical, such as in the development of pharmaceuticals and fine chemicals. The outlined experimental protocols and conceptual pathways provide a foundational guide for researchers and professionals working with this important chiral molecule.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic degradation of polylactic acid (PLA) - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Atrolactic Acid: An In-depth Technical Guide on a Molecule of Limited Known Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

(S)-Atrolactic acid, also known as (2S)-2-hydroxy-2-phenylpropanoic acid, is a chiral organic compound. Despite its structural similarity to biologically significant molecules such as lactic acid and mandelic acid, a comprehensive review of the scientific literature reveals a notable scarcity of research on its specific biological roles, metabolic pathways, and pharmacological effects. This technical guide summarizes the available chemical and physical data for this compound, discusses the general principles of stereoisomerism in biological systems using the well-understood example of lactic acid, and outlines potential, though currently speculative, areas for future investigation. The limited availability of data precludes an in-depth analysis of its biological significance, and as such, detailed experimental protocols and signaling pathway diagrams specific to this compound cannot be provided at this time.

Introduction

This compound is a member of the 2-hydroxy-2-phenylpropanoic acid family. Its structure features a chiral center at the second carbon, giving rise to two enantiomers: this compound and (R)-Atrolactic acid. While chirality is a critical determinant of biological activity for many molecules, the specific biological significance of the (S)-enantiomer of atrolactic acid remains largely uncharacterized in the public domain. This document aims to collate the existing information and provide a framework for understanding its potential biological context.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical databases such as PubChem.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-hydroxy-2-phenylpropanoic acid | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| CAS Number | 13113-71-8 | [1] |

| Synonyms | (S)-(+)-Atrolactic acid, (S)-2-Phenyllactic acid, (S)-(+)-alpha-Methylmandelic acid | [1] |

| Physical Description | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| pKa | Not specified in available literature |

The Importance of Stereochemistry: Lessons from Lactic Acid

To understand the potential, yet uninvestigated, biological significance of this compound, it is instructive to consider the well-documented differences between the stereoisomers of lactic acid. Lactic acid exists as L-lactic acid and D-lactic acid.[2] In humans, L-lactic acid is the predominant physiological enantiomer, playing a crucial role in energy metabolism, particularly during anaerobic conditions.[3] Conversely, D-lactic acid is primarily a product of bacterial metabolism and its accumulation in humans can lead to D-lactic acidosis, a potentially harmful condition.[4] This stark difference in the biological roles of the two enantiomers of lactic acid underscores the principle that stereochemistry is a critical factor in molecular interactions within biological systems. It is therefore highly probable that this compound and its (R)-enantiomer would also exhibit distinct biological activities, should they be investigated.

Potential Areas of Investigation (Speculative)

Given the lack of direct research, the following areas represent speculative avenues for future investigation into the biological significance of this compound.

Metabolic Pathways

It is plausible that this compound could be a metabolite of other phenylpropanoid compounds. Investigations into its potential formation from or degradation into other molecules could reveal its place in metabolic networks. Organic acid analysis in biological fluids, such as urine, is a common method to identify metabolites associated with inborn errors of metabolism or other physiological states.[5] The development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), would be a prerequisite for such studies.[6][7]

Pharmacological and Toxicological Activity

The structural similarity of this compound to other pharmacologically active alpha-hydroxy acids suggests it could possess biological activity. For example, derivatives of phenylpropanoic acid have been explored as agonists for G protein-coupled receptors.[8] A logical experimental workflow to begin assessing the biological activity of this compound would involve initial screening in various cell-based assays.

Figure 1: A speculative experimental workflow for the initial biological evaluation of this compound.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard safety precautions should be taken when handling this compound.

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation |

Conclusion

The biological significance of this compound is, at present, largely unknown due to a significant lack of dedicated research. While its chemical properties are documented, its metabolic fate, pharmacological effects, and potential role in health and disease remain to be elucidated. The clear distinction in the biological roles of L- and D-lactic acid provides a strong rationale for investigating the enantioselective effects of atrolactic acid. Future research, employing modern analytical and screening techniques, is necessary to uncover the biological importance, if any, of this molecule. Until such data becomes available, any discussion of its biological significance remains speculative.

References

- 1. This compound | C9H10O3 | CID 445144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lactic acid - Wikipedia [en.wikipedia.org]

- 3. What is Lactic acid used for? [synapse.patsnap.com]

- 4. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gdx.net [gdx.net]

- 6. Lactic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Atrolactic Acid: A Technical Guide to Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Atrolactic acid, a chiral α-hydroxy acid, is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceuticals. Its stereospecific structure makes it an important synthon for creating complex molecules with defined three-dimensional arrangements, a critical aspect in modern drug design. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers globally, catering to both research and bulk requirements. The purity and specifications can vary between suppliers, and it is crucial to obtain a certificate of analysis (CoA) for lot-specific data.

Table 1: Commercial Suppliers of this compound

| Supplier | Region(s) Served | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | Worldwide | ≥98% | Offers various grades, including for pharmaceutical and research use. |

| Santa Cruz Biotechnology | Worldwide | Inquire for details | Often provides products for research purposes.[1] |

| TCI Chemicals | Worldwide | >98.0% (HPLC) | Provides detailed safety data sheets. |

| Alfa Aesar (Thermo Fisher Scientific) | Worldwide | Inquire for details | A wide range of chemical products for research and development. |

| Enamine | Worldwide | Inquire for details | Specializes in building blocks for drug discovery.[2] |

| BOC Sciences | North America | Inquire for details | Provides a variety of chiral building blocks.[] |

| Roshel Laboratories | Asia (India) | 99% (for reagent grade) | Indian supplier of various chemical reagents. |

Table 2: Typical Specifications for Commercial this compound

| Parameter | Specification |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | ≥98% |

| Enantiomeric Excess (ee) | ≥98% |

| Melting Point | Approx. 91 °C |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| CAS Number | 29678-99-7 |

Note: These are typical specifications and may vary. Always refer to the supplier's Certificate of Analysis for precise data.

Experimental Protocols

The synthesis and purification of enantiomerically pure this compound are critical for its application in pharmaceuticals. The two primary strategies are asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis of this compound

Asymmetric synthesis aims to create the desired enantiomer directly.[4][5] One common approach involves the enantioselective reduction of a prochiral precursor, such as 2-oxo-2-phenylpropanoic acid (phenylpyruvic acid).

Methodology: Enantioselective Reduction using a Chiral Catalyst

-

Reaction Setup: A solution of 2-oxo-2-phenylpropanoic acid in an appropriate solvent (e.g., methanol, ethanol) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: A chiral catalyst, such as a ruthenium- or rhodium-based complex with a chiral ligand (e.g., BINAP), is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to hydrogenation with high-purity hydrogen gas at a specific pressure and temperature. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexane) to yield enantiomerically enriched this compound.

-

Characterization: The final product is characterized by NMR spectroscopy to confirm its structure and by chiral HPLC to determine the enantiomeric excess.

Chiral Resolution of Racemic Atrolactic Acid

Chiral resolution involves the separation of a 50:50 mixture of (R)- and (S)-enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose.[6]

Methodology: Chiral HPLC Resolution

-

Sample Preparation: A solution of racemic atrolactic acid is prepared in the mobile phase.

-

Chromatographic System:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A column with a chiral selector, such as a polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD).

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid) is commonly used. The exact ratio is optimized to achieve baseline separation.

-

-

Separation: The sample is injected into the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

-

Detection: The separated enantiomers are detected by the UV detector, typically at a wavelength of 210-220 nm.

-

Quantification: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Role in Drug Discovery and Development

This compound serves as a crucial chiral building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[7][8][9] The stereochemistry of a drug molecule is paramount as different enantiomers can exhibit vastly different pharmacological activities, potencies, and toxicities.

While this compound itself is not typically the active pharmacophore, its defined stereocenter is incorporated into the final drug molecule to ensure the correct three-dimensional orientation for interacting with biological targets like enzymes and receptors.

Experimental Workflow: Integration of this compound in Drug Discovery

The following diagram illustrates a typical workflow for utilizing a chiral building block like this compound in a drug discovery program.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with cellular signaling pathways in the context of it being a distinct signaling molecule. However, the broader class of molecules to which it belongs, α-hydroxy acids, and its metabolic relative, lactate, are known to be involved in various cellular processes.

L-Lactate, the (S)-enantiomer of lactic acid, is a key endogenous agonist for the hydroxycarboxylic acid receptor 1 (HCA₁), a G protein-coupled receptor (GPCR).[10] Activation of HCA₁ can lead to various physiological effects, including the inhibition of lipolysis. Furthermore, recent research has highlighted the role of lactate in epigenetic regulation through a process called histone lactylation, which can alter gene expression.[11] While these pathways are associated with L-lactic acid, it is plausible that structurally similar molecules like this compound could be investigated for similar or novel biological activities.

The following diagram illustrates a generalized signaling pathway for lactate, which could serve as a starting point for investigating the potential signaling roles of this compound.

Conclusion

This compound is a readily available and essential chiral building block for the pharmaceutical industry. Its successful application hinges on the ability to procure high-purity material and to employ robust synthetic and analytical methods. While its primary role is as a stereochemically defined synthon, the exploration of its potential direct biological activities, drawing parallels with lactate signaling, could open new avenues for drug discovery. This guide provides a foundational resource for researchers to effectively source, synthesize, and utilize this compound in their research and development endeavors.

References

- 1. scbt.com [scbt.com]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 4. uwindsor.ca [uwindsor.ca]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Lactic acid - Wikipedia [en.wikipedia.org]

- 11. Mechanism of Action of Lactic Acid on Histones in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Atrolactic Acid: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for (S)-Atrolactic acid, a chiral alpha-hydroxy acid. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound. This document summarizes key toxicological data, outlines experimental protocols for safety assessment, and visualizes relevant biological signaling pathways.

Hazard Identification and Classification

This compound is classified as a hazardous substance. While some older safety data sheets (SDS) may categorize it as non-hazardous, more recent classifications, particularly for the closely related L-Lactic acid, indicate a higher level of hazard.[1] The European Chemicals Agency (ECHA) has recommended a classification of L-Lactic acid as causing severe skin burns and eye damage.[1] Based on the available data, this compound should be handled with appropriate care, assuming a similar hazard profile.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for Atrolactic acid[2]:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements includes P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.[2]

Toxicological Data

Toxicological data for this compound is limited; however, data for the parent compound, Lactic Acid, is often used as a proxy, with the assumption of similar toxicological properties for its isomers.

| Test | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | 3543 mg/kg bw | [3] |

| LD50 | Rat (male) | Oral | 4936 mg/kg bw | [3] |

| LD50 | Rabbit | Dermal | >2000 mg/kg bw | [3] |

| LC50 | Rat | Inhalation | >7.94 mg/L (4 hours) | [3] |

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key toxicological studies, based on Organisation for Economic Co-operation and Development (OECD) Test Guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To determine the potential of a substance to cause irritation or corrosion when applied to the skin.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are the preferred species.

-

Test Substance Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) on the back of the animal. An untreated area of skin serves as a control.

-

Exposure: The test site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After 4 hours, the patch is removed, and the skin is cleaned. Observations for erythema (redness) and edema (swelling) are made at 60 minutes, and then at 24, 48, and 72 hours after patch removal.

-

Scoring: Skin reactions are graded according to a standardized scoring system.

-

Confirmation: If no corrosive effect is observed in the initial test, the irritant or negative response is confirmed using up to two additional animals.

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To assess the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Test Substance Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Washout: The eyes are generally not washed out for at least 24 hours after instillation, unless immediate corrosive effects are noted.

-

Confirmation: If a corrosive effect is not observed in the initial test, the response is confirmed in up to two additional animals.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance by assigning it to a toxicity class.

Methodology:

-

Animal Model: Typically, female rats are used.

-

Dosing: The test is performed in a stepwise procedure using a small number of animals per step. A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The substance is administered by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Stepwise Procedure: The outcome of the first step (e.g., mortality or no mortality) determines the next step:

-

If mortality occurs, the test is repeated with a lower dose.

-

If no mortality occurs, the test is repeated with a higher dose.

-

-

Classification: The substance is classified based on the dose at which mortality is observed.

Biological Signaling Pathways

This compound, as a form of lactic acid, is not merely a metabolic byproduct but also a signaling molecule that can influence various cellular pathways.

Caption: Overview of this compound interacting with cell surface receptors to activate downstream signaling pathways.

Lactic acid has been shown to activate G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCA1). This interaction can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

MAPK/AP-1/MMP Signaling Pathway

The activation of the MAPK pathway by lactic acid can lead to the regulation of activator protein-1 (AP-1), which in turn can influence the expression of matrix metalloproteinases (MMPs). This pathway is crucial in processes like skin aging and inflammation.

Caption: The MAPK/AP-1/MMP signaling cascade initiated by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism. Lactic acid can modulate this pathway, which has implications in various physiological and pathological conditions, including cancer.

Caption: Activation of the PI3K/Akt signaling pathway by this compound.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, use a NIOSH-approved respirator.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

This technical guide provides a summary of the available safety and handling information for this compound. It is essential for all personnel handling this chemical to be familiar with its potential hazards and to follow all recommended safety procedures. Always refer to the most current Safety Data Sheet provided by the supplier for complete and detailed information.

References

Methodological & Application

Asymmetric Synthesis of (S)-Atrolactic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Atrolactic acid, a chiral α-hydroxy acid, is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on established and reliable methods. The methodologies presented herein are designed to provide researchers with robust and reproducible pathways to this important chiral intermediate.

Synthetic Strategies Overview

The asymmetric synthesis of this compound can be achieved through several key strategies, primarily categorized as:

-

Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. A highly effective example is the diastereoselective addition of a methyl group to a phenylglyoxylate ester of a chiral alcohol.

-

Catalytic Asymmetric Synthesis: This strategy employs a chiral catalyst to control the stereochemical outcome of the reaction. A prominent example is the enantioselective hydrogenation of an ester of benzoylformic acid using a chiral transition metal complex.

This document will detail a highly efficient protocol utilizing a chiral auxiliary, specifically (-)-8-phenylmenthol, for the synthesis of this compound.

Data Presentation

A summary of quantitative data for a key asymmetric synthesis method is presented below for easy comparison.

| Method | Chiral Source | Substrate | Reagent | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield | Reference |

| Diastereoselective Grignard Addition with Chiral Auxiliary | (-)-8-Phenylmenthol | Phenylglyoxylate ester of (-)-8-phenylmenthol | Methylmagnesium Bromide | 98.1–99.4% d.e. | High | [1] |

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound via Diastereoselective Grignard Addition to (-)-8-Phenylmenthyl Phenylglyoxylate

This protocol is based on the highly diastereoselective addition of a Grignard reagent to a chiral glyoxylate ester.[1] The use of (-)-8-phenylmenthol as a chiral auxiliary provides excellent stereocontrol, leading to the formation of this compound with very high enantiomeric purity after removal of the auxiliary.

A. Synthesis of (-)-8-Phenylmenthyl Phenylglyoxylate (Substrate Preparation)

-

Materials:

-

(-)-8-Phenylmenthol

-

Phenylglyoxylic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

To a solution of (-)-8-phenylmenthol (1.0 eq) and phenylglyoxylic acid (1.1 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

-